molecular formula C20H32O5 B8606756 10-(2-Hydroxy-3,4-dimethoxy-6-methylphenyl)decanoic acid methyl ester

10-(2-Hydroxy-3,4-dimethoxy-6-methylphenyl)decanoic acid methyl ester

Cat. No. B8606756
M. Wt: 352.5 g/mol
InChI Key: YQEXQXNBNYFWLC-UHFFFAOYSA-N
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Patent
US04842775

Procedure details

In tetrahydrofuran (1.8 l) was dissolved methyl 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decanoate (881 g, 2.5 mol.). To the solution was added a suspension of sodium borohydride (340 g, 9 mol.) in tetrahydrofuran (10.7 l), and the mixture was stirred. To the resulting suspension was added water (75 ml, 4.16 mol.). Aluminum chloride (400 g, 3 mol.) was dissolved in tetrahydrofuran (6.0 l). The solution was added dropwise to the above-mentioned suspension at a given rate in the course of 90 minutes, during which period the inner temperature of the reaction mixture was kept at 25±2° C. Then, the reaction mixture was stirred at the same temperature for further 30 minutes, which was then cooled to about 15° C. To the reaction mixture was added water (22 l) dropwise to cause decomposition, to which was then added dropwise hydrochloric acid (2.7 l). The mixture was subjected to extraction twice with 9 l each portion of toluene. Then, the toluene layers were combined and washed with a 5% aqueous solution of sodium hydrogen carbonate (4.4 l), followed by further washing with water (4.4 ). The toluene layer was concentrated under reduced pressure to obtain 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-ol (805 g, 2.48 mol., yield 99.2%) as an oily product.
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
10.7 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
2.7 L
Type
reactant
Reaction Step Three
Quantity
881 g
Type
reactant
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Four
Name
Quantity
22 L
Type
solvent
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[CH:5]=[C:4]([CH3:12])[C:3]=1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22](OC)=[O:23].[BH4-].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].Cl>O1CCCC1.O>[OH:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[CH:5]=[C:4]([CH3:12])[C:3]=1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23] |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
340 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10.7 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
6 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.7 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
881 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1OC)OC)C)CCCCCCCCCC(=O)OC
Name
Quantity
1.8 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
22 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added
ADDITION
Type
ADDITION
Details
The solution was added dropwise to the above-mentioned suspension at a given rate in the course of 90 minutes, during which period the inner temperature of the reaction mixture
Duration
90 min
CUSTOM
Type
CUSTOM
Details
was kept at 25±2° C
STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred at the same temperature for further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction twice with 9 l each portion of toluene
WASH
Type
WASH
Details
washed with a 5% aqueous solution of sodium hydrogen carbonate (4.4 l)
WASH
Type
WASH
Details
by further washing with water (4.4 )
CONCENTRATION
Type
CONCENTRATION
Details
The toluene layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC(=C1OC)OC)C)CCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.48 mol
AMOUNT: MASS 805 g
YIELD: PERCENTYIELD 99.2%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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